8-Cl-ATP

Polyadenylation RNA processing Yeast poly(A) polymerase

8-Cl-ATP is a uniquely C8-chlorinated adenosine triphosphate analogue that delivers binary (on/off) chain termination in poly(A) polymerase assays—a property not shared by 2-Cl-ATP or 8-amino-ATP. It directly inhibits Topo IIα-catalyzed ATP hydrolysis (50% at 1 mM) and DNA relaxation, unlike the prodrug 8-Cl-Ado which has no direct activity. It also binds the αtpβtp subunit of ATP synthase. For researchers requiring absolute enzymatic blockade or a chlorinated ATP probe in mitochondrial dysfunction studies, this compound provides unmatched mechanistic specificity. Supplied as tetrasodium salt.

Molecular Formula C10H11ClN5Na4O13P3
Molecular Weight 629.55 g/mol
Cat. No. B1143028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Cl-ATP
Molecular FormulaC10H11ClN5Na4O13P3
Molecular Weight629.55 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)Cl)C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+].[Na+].[Na+].[Na+]
InChIInChI=1S/C10H15ClN5O13P3.4Na/c11-10-15-4-7(12)13-2-14-8(4)16(10)9-6(18)5(17)3(27-9)1-26-31(22,23)29-32(24,25)28-30(19,20)21;;;;/h2-3,5-6,9,17-18H,1H2,(H,22,23)(H,24,25)(H2,12,13,14)(H2,19,20,21);;;;/q;4*+1/p-4/t3-,5-,6-,9-;;;;/m1..../s1
InChIKeyBIFUJGGPLKGBNZ-ZVQJTLEUSA-J
Commercial & Availability
Standard Pack Sizes2.7 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Cl-ATP (8-Chloro-ATP) Procurement Guide: Properties, Identifiers, and Research Applications


8-Cl-ATP (8-Chloro-ATP, 8-Chloroadenosine 5′-triphosphate) is a C8-halogenated ribonucleoside triphosphate analogue of ATP . It is the active triphosphate metabolite of the anticancer nucleoside 8-chloroadenosine (8-Cl-Ado) and functions as an inhibitor of ATP-dependent enzymes, including poly(A) polymerase and topoisomerase II . 8-Cl-ATP is supplied as a tetrasodium salt (CAS 185341-71-3) for in vitro and cell-based research applications .

Why 8-Cl-ATP Cannot Be Substituted by Other ATP Analogues in Polyadenylation and Topoisomerase Assays


8-Cl-ATP exhibits a distinct pattern of enzyme inhibition and substrate utilization that is not shared by other ATP analogues, even those with seemingly similar modifications. Its C8-chloro substitution uniquely blocks poly(A) polymerase-mediated chain elongation and inhibits topoisomerase II ATPase activity, whereas C2-modified analogues (e.g., 2-Cl-ATP) act as excellent substrates for the same enzymes . Direct substitution of 8-Cl-ATP with unmodified ATP, 2-Cl-ATP, or even other C8-modified analogues (e.g., 8-amino-ATP) yields fundamentally different biochemical outcomes, making compound-specific selection essential for reproducible experiments .

Quantitative Differentiation of 8-Cl-ATP from Structural Analogues in Key Biochemical Assays


Poly(A) Polymerase Substrate Specificity: 8-Cl-ATP vs. 2-Cl-ATP

In yeast poly(A) polymerase (yPAP) primer extension assays, 8-Cl-ATP produced complete chain termination with no observable primer extension, whereas 2-Cl-ATP functioned as an excellent substrate, resulting in robust primer elongation . When ATP-dependent poly(A) tail synthesis was examined, C-8 substitution with chlorine (8-Cl-ATP) caused a substantial reduction in poly(A) tail length, whereas C-2 substitution (2-Cl-ATP) had little effect on tail length .

Polyadenylation RNA processing Yeast poly(A) polymerase

Topoisomerase IIα ATPase Inhibition: 8-Cl-ATP vs. ATP

8-Cl-ATP directly inhibits topoisomerase IIα-catalyzed ATP hydrolysis, an essential step for enzyme function. At a concentration of 1 mM, 8-Cl-ATP reduced Topo IIα-catalyzed ATP hydrolysis by 50% in K562 human myelocytic leukemia cells . In vitro assays further demonstrated that 8-Cl-ATP inhibits Topo IIα-catalyzed relaxation of supercoiled pUC19 DNA in a concentration range of 1.5–8 mM, whereas the parent nucleoside 8-Cl-Ado had no direct inhibitory effect .

Topoisomerase II DNA topology ATPase inhibition

Mammalian Poly(A) Polymerase Inhibition: 8-Cl-ATP vs. 8-Amino-ATP

In bovine poly(A) polymerase (PAP) primer extension assays conducted in the absence of ATP, 8-Cl-ATP yielded no observable primer extension, indicating complete chain termination . In contrast, 8-amino-ATP produced detectable chain termination but with distinct electrophoretic mobility patterns, suggesting differential incorporation efficiencies . Furthermore, a synthetic RNA primer containing a 3′-terminal 8-Cl-AMP residue completely blocked polyadenylation by bovine PAP in the presence of ATP .

Mammalian polyadenylation RNA chain termination Bovine poly(A) polymerase

ATP Synthase Inhibition: 8-Cl-ATP vs. ANP

Molecular docking studies demonstrate that 8-Cl-ATP occupies a binding mode in the αtpβtp subunit of ATP synthase similar to ANP, a non-hydrolyzable ATP mimic and known inhibitor . In the αtpβtp state, 8-Cl-ATP's γ-phosphate binds in a position analogous to the fluorides in the ADP-BeF3− complex that mimic ATP binding in the active enzyme . Cellular biochemical experiments further show that synthesis of ATP from ADP is inhibited in cells loaded with 8-Cl-ATP .

Mitochondrial bioenergetics ATP synthase Cellular ATP pool

Defined Research Applications Where 8-Cl-ATP Provides a Distinct Advantage


Polyadenylation Mechanism Studies Requiring Complete Chain Termination

For investigations of poly(A) polymerase substrate specificity or RNA 3′-end processing mechanisms, 8-Cl-ATP provides complete chain termination in both yeast and mammalian systems, whereas 2-Cl-ATP acts as a substrate and other C8-modified analogues produce partial termination . This binary (on/off) behavior makes 8-Cl-ATP an optimal negative control or mechanistic probe in polyadenylation assays.

Topoisomerase II ATPase Inhibition in Cell-Free Enzyme Assays

8-Cl-ATP directly inhibits Topo IIα-catalyzed ATP hydrolysis (50% at 1 mM) and DNA relaxation (1.5–8 mM), whereas the prodrug 8-Cl-Ado has no direct inhibitory activity . Researchers requiring a direct Topo II inhibitor for in vitro enzyme assays must select 8-Cl-ATP, not 8-Cl-Ado or other ATP analogues.

ATP Synthase Inhibitor Screening and Mitochondrial Bioenergetics

8-Cl-ATP binds to the αtpβtp subunit of ATP synthase in a manner similar to ANP and inhibits cellular ATP synthesis . It serves as a tool compound for validating ATP synthase inhibitor screens or for studying mitochondrial dysfunction, particularly where a chlorinated ATP analogue is required for downstream detection.

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